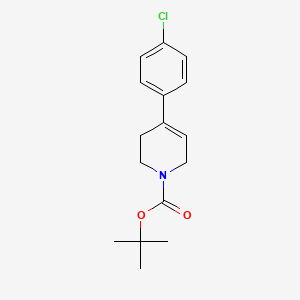![molecular formula C21H27NO2Si B3237307 (5R)-5-[(tert-Butyldiphenylsilyloxy)methyl]pyrrolidine-2-one CAS No. 138629-44-4](/img/structure/B3237307.png)
(5R)-5-[(tert-Butyldiphenylsilyloxy)methyl]pyrrolidine-2-one
Descripción general
Descripción
(5R)-5-[(tert-Butyldiphenylsilyloxy)methyl]pyrrolidine-2-one, also known as TBDPS-protected proline, is a chemical compound used in organic synthesis. It belongs to the class of pyrrolidine derivatives and is commonly used in the synthesis of peptides and other complex organic molecules. The compound is known for its high stability and selectivity, making it a valuable tool in chemical research.
Mecanismo De Acción
The mechanism of action of (5R)-5-[(tert-Butyldiphenylsilyloxy)methyl]pyrrolidine-2-one is not well understood. However, it is believed that the TBDPS group provides protection to the proline molecule during chemical reactions, allowing for selective reactions to occur. The compound is also known for its high stability, which makes it a valuable tool in organic synthesis.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of this compound. However, it is known to be a non-toxic compound that is relatively stable under normal laboratory conditions. It is also highly selective in its reactions, which can help to minimize unwanted side reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (5R)-5-[(tert-Butyldiphenylsilyloxy)methyl]pyrrolidine-2-one is its high stability and selectivity. This makes it a valuable tool in organic synthesis, particularly in the synthesis of peptides and other complex organic molecules. The compound is also relatively easy to synthesize, with high yields achievable using simple laboratory techniques.
One limitation of this compound is that it is not suitable for all chemical reactions. The TBDPS group can sometimes interfere with certain reactions, leading to unwanted side products. Additionally, the compound is relatively expensive compared to other reagents used in organic synthesis.
Direcciones Futuras
There are many potential future directions for research involving (5R)-5-[(tert-Butyldiphenylsilyloxy)methyl]pyrrolidine-2-one. One area of interest is the development of new synthetic methods that can improve the efficiency and selectivity of reactions involving the compound. Another area of research is the application of (5R)-5-[(tert-Butyldiphenylsilyloxy)methyl]pyrrolidine-2-oneted proline in the synthesis of new pharmaceuticals and other bioactive compounds.
Conclusion
In conclusion, this compound is a valuable tool in organic synthesis, with a wide range of applications in scientific research. The compound is known for its high stability and selectivity, making it a valuable tool in the synthesis of peptides and other complex organic molecules. While there is limited information on the biochemical and physiological effects of the compound, it is a non-toxic reagent that is relatively easy to synthesize. There are many potential future directions for research involving this compound, including the development of new synthetic methods and the application of the compound in the synthesis of new pharmaceuticals and bioactive compounds.
Aplicaciones Científicas De Investigación
(5R)-5-[(tert-Butyldiphenylsilyloxy)methyl]pyrrolidine-2-one has a wide range of applications in scientific research. It is commonly used in the synthesis of peptides, which are important biomolecules involved in a variety of biological processes. The compound is also used in the synthesis of many other complex organic molecules, including natural products and pharmaceuticals.
Propiedades
IUPAC Name |
(5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2Si/c1-21(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)24-16-17-14-15-20(23)22-17/h4-13,17H,14-16H2,1-3H3,(H,22,23)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPMKPSKHXFYOR-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




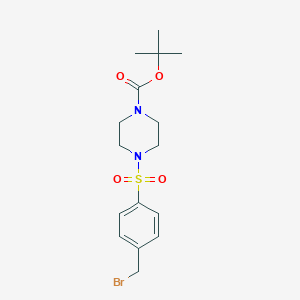
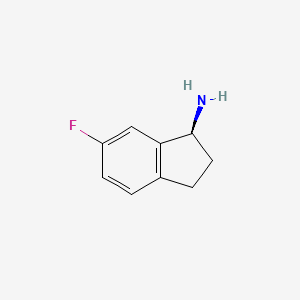



![4-(6-hydroxyspiro[2,3,4,9a-tetrahydro-1H-xanthene-9,1'-cyclohexane]-4a-yl)benzene-1,3-diol](/img/structure/B3237273.png)
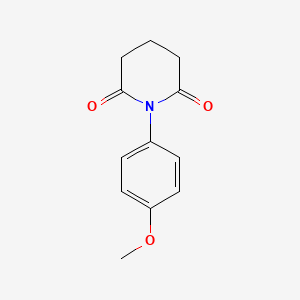
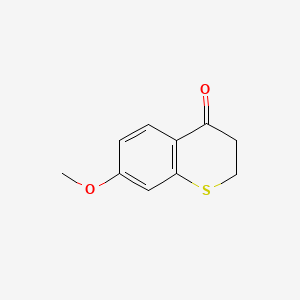
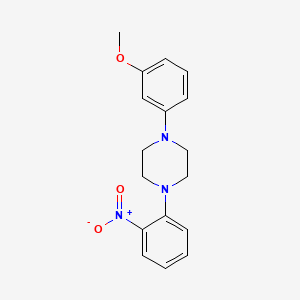
![3-[(Prop-2-en-1-yl)amino]propanenitrile, oxalic acid](/img/structure/B3237295.png)
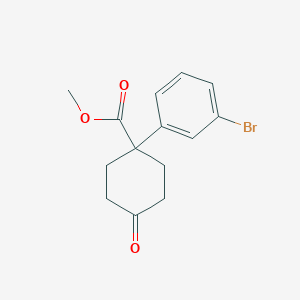
![3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3237309.png)
